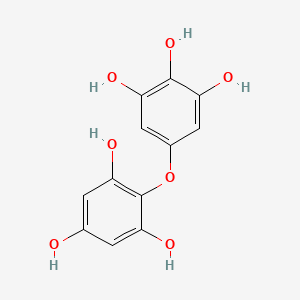

2-(3,4,5-Trihydroxyphenoxy)benzene-1,3,5-triol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4,5-trihydroxyphenoxy)benzene-1,3,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O7/c13-5-1-9(16)12(10(17)2-5)19-6-3-7(14)11(18)8(15)4-6/h1-4,13-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUFXOMNRPZYTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)OC2=CC(=C(C(=C2)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310995 | |

| Record name | Bifuhalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53254-99-2 | |

| Record name | 5-(2,4,6-Trihydroxyphenoxy)-1,2,3-benzenetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53254-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bifuhalol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053254992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC235165 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bifuhalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIFUHALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CYH3FN39A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trihydroxyphenoxy)benzene-1,3,5-triol typically involves the reaction of 3,4,5-trihydroxyphenol with 1,3,5-trihydroxybenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trihydroxyphenoxy)benzene-1,3,5-triol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are typically used.

Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Various substituted phenolic compounds.

Scientific Research Applications

2-(3,4,5-Trihydroxyphenoxy)benzene-1,3,5-triol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trihydroxyphenoxy)benzene-1,3,5-triol involves its interaction with free radicals and reactive oxygen species. The compound donates electrons to neutralize these reactive species, thereby preventing oxidative damage to cells and tissues. The molecular targets include various enzymes and signaling pathways involved in oxidative stress response .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between 2-(3,4,5-Trihydroxyphenoxy)benzene-1,3,5-triol and its analogs:

*Calculated based on structural formula.

Physicochemical Properties

- Hydrophilicity: The target compound’s six hydroxyl groups suggest higher water solubility than 2,4,6-triphenylbenzene-1,3,5-triol (lipophilic due to phenyl groups) but lower than phloroglucinol due to increased molecular weight .

- Stability: The phenoxy linkage in the target compound may reduce susceptibility to oxidation compared to azo-containing analogs like 2-((4-hydroxyphenyl)diazenil)benzene-1,3,5-triol, which are prone to decomposition under plasma treatment .

Biological Activity

2-(3,4,5-Trihydroxyphenoxy)benzene-1,3,5-triol, commonly referred to as a triol compound, is a polyphenolic structure that has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields including medicine and agriculture.

Chemical Structure and Properties

The compound features a triol structure with three hydroxyl groups on the benzene ring, contributing to its potential antioxidant and antimicrobial properties. Its chemical formula is C₁₂H₁₂O₅.

Antioxidant Activity

Research indicates that phenolic compounds such as this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The presence of multiple hydroxyl groups enhances their ability to donate electrons and stabilize free radicals.

Antimicrobial Activity

The antimicrobial properties of this compound have been studied extensively. A comparative analysis shows that it exhibits activity against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Xanthomonas citri | 0.05 mM |

| Staphylococcus aureus | 0.10 mM |

| Escherichia coli | 0.15 mM |

These findings suggest that the compound can limit bacterial growth by chelating iron and preventing its uptake by bacterial cells, rather than through membrane disruption .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses. This property could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Antimicrobial Applications

In a study focusing on agricultural applications, researchers evaluated the efficacy of this compound against citrus canker caused by Xanthomonas citri. The compound demonstrated a low MIC value of 0.05 mM, indicating strong antibacterial activity that could be harnessed for crop protection .

Case Study 2: Antioxidant Potential

Another study investigated the antioxidant capacity of various phenolic compounds derived from seaweeds, including derivatives of this compound. It was found that these compounds significantly reduced lipid peroxidation in cellular models, suggesting potential applications in food preservation and nutraceuticals .

The biological activity of this compound can be attributed to several mechanisms:

- Iron Chelation : The triol structure allows for effective binding to iron ions, depriving bacteria of this essential nutrient.

- Radical Scavenging : The hydroxyl groups donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cell survival.

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 2-(3,4,5-Trihydroxyphenoxy)benzene-1,3,5-triol, and how can purity be optimized? A: A common approach involves coupling a protected 3,4,5-trihydroxyphenoxy derivative with a phloroglucinol (benzene-1,3,5-triol) core. For example, benzaldehyde derivatives can be reacted with phenolic substrates under acidic reflux conditions, followed by deprotection of hydroxyl groups . Purification often employs recrystallization from ethanol or chromatography using silica gel. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (compare with literature values, e.g., ~218–221°C for related dihydrate forms ).

Structural Characterization

Q: Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound? A: Key techniques include:

- NMR : ¹H and ¹³C NMR to identify hydroxyl protons (δ ~8–10 ppm, broad) and aromatic ring connectivity. For example, phloroglucinol derivatives show distinct splitting patterns for symmetric triol protons .

- XRD : Single-crystal X-ray diffraction resolves bond angles and substituent positions. Related trihydroxybenzene structures exhibit C–O bond lengths of ~1.36–1.42 Å and O–H···O hydrogen-bonding networks .

- FTIR : Peaks at ~3200–3500 cm⁻¹ (O–H stretch) and ~1600 cm⁻¹ (aromatic C=C) confirm functional groups .

Reactivity and Functionalization

Q: How do the hydroxyl groups influence reactivity, and what strategies enable regioselective functionalization? A: The six hydroxyl groups (three on each benzene ring) make the compound highly reactive toward oxidation, alkylation, and acylation. For regioselective reactions:

- Protection/Deprotection : Trimethylsilyl (TMS) or acetyl groups can protect specific hydroxyls. For instance, 3,4,5-trimethoxyphenol derivatives are used as intermediates .

- Oxidation : Controlled oxidation with KMnO₄ or H₂O₂ yields quinones, monitored by UV-Vis spectroscopy (λmax ~250–300 nm) .

- Coupling Reactions : Suzuki-Miyaura cross-coupling with aryl boronic acids introduces substituents while preserving hydroxyl groups .

Advanced Applications in Material Science

Q: How can this compound be utilized in designing metal-organic frameworks (MOFs) or polymers? A: The triol-phenoxy structure acts as a multidentate ligand for metal coordination (e.g., Fe³⁺, Al³⁺). For MOFs:

- Synthesis : Solvothermal reactions with metal salts (e.g., Zn(NO₃)₂) in DMF/water yield porous frameworks. Porosity is confirmed via BET surface area analysis (>500 m²/g) .

- Polymerization : Radical-initiated polymerization with acrylate monomers produces hydrogels with tunable mechanical properties (rheometry: G’ > 10 kPa) .

Biological Activity Profiling

Q: What assays are recommended to evaluate its antioxidant and anti-inflammatory potential? A:

- Antioxidant Activity :

- Anti-inflammatory Testing :

- COX-2 inhibition ELISA: Measure IC₅₀ using celecoxib as a positive control.

- NF-κB luciferase reporter assays in macrophage cell lines (e.g., RAW 264.7) .

Computational Modeling

Q: How can molecular dynamics (MD) simulations predict its interaction with biological targets? A:

- Docking Studies : Use AutoDock Vina to model binding to enzymes like COX-2 or Keap1 (PDB IDs: 5IKT, 1X2J). Key interactions include hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .

- MD Simulations : GROMACS simulations (AMBER force field) assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

Stability and Degradation

Q: What conditions accelerate its degradation, and how can stability be improved? A:

- pH Sensitivity : Rapid degradation occurs at pH > 8 due to deprotonation and oxidation. Stability is enhanced in acidic buffers (pH 4–6) with antioxidants like BHT .

- Thermal Stability : TGA analysis shows decomposition onset at ~200°C. Lyophilization or storage under argon increases shelf life .

Analytical Method Development

Q: How can LC-MS/MS methods be optimized for quantifying this compound in biological matrices? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.